molecular formula C13H27Cl2N3 B5984254 3,5-dipentyl-1H-pyrazol-4-amine;dihydrochloride

3,5-dipentyl-1H-pyrazol-4-amine;dihydrochloride

Cat. No.: B5984254
M. Wt: 296.3 g/mol
InChI Key: PHBKFZOFSMZBII-UHFFFAOYSA-N
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Description

3,5-Dipentyl-1H-pyrazol-4-amine;dihydrochloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pentyl groups at positions 3 and 5, an amine group at position 4, and it is in the form of a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dipentyl-1H-pyrazol-4-amine typically involves the alkylation of a pyrazole precursor. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated at positions 3 and 5 using pentyl halides under basic conditions.

    Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of 3,5-dipentyl-1H-pyrazol-4-amine;dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dipentyl-1H-pyrazol-4-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amine group at position 4 can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3,5-Dipentyl-1H-pyrazol-4-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-dipentyl-1H-pyrazol-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The amine group at position 4 is crucial for its biological activity, allowing it to form hydrogen bonds and interact with enzymes or receptors. The pentyl groups at positions 3 and 5 contribute to its lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-amine: Similar structure but with methyl groups instead of pentyl groups.

    3,5-Dinitro-1H-pyrazol-4-amine: Contains nitro groups, making it more reactive and energetic.

    3,5-Diphenyl-1H-pyrazol-4-amine: Contains phenyl groups, altering its chemical and physical properties.

Uniqueness

3,5-Dipentyl-1H-pyrazol-4-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of pentyl groups enhances its lipophilicity, making it more suitable for applications requiring membrane permeability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,5-dipentyl-1H-pyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3.2ClH/c1-3-5-7-9-11-13(14)12(16-15-11)10-8-6-4-2;;/h3-10,14H2,1-2H3,(H,15,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBKFZOFSMZBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=NN1)CCCCC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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